molecular formula C9H7ClN2O B6227274 3-chloro-4-(1,3-oxazol-5-yl)aniline CAS No. 198821-76-0

3-chloro-4-(1,3-oxazol-5-yl)aniline

Cat. No.: B6227274
CAS No.: 198821-76-0
M. Wt: 194.6
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Description

3-chloro-4-(1,3-oxazol-5-yl)aniline (CAS 198821-76-0) is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features an aniline group and a 1,3-oxazole heterocycle, a privileged scaffold known for its wide spectrum of biological activities . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent advanced research has highlighted the application of oxazole-based compounds as potent lipophilic radical-trapping antioxidants (RTAs) that function as ferroptosis inhibitors . Ferroptosis is an iron-dependent form of regulated cell death linked to neurodegenerative diseases, and inhibitors that can cross the blood-brain barrier are of high therapeutic interest . The incorporation of the oxazole ring is a strategic medicinal chemistry approach to improve metabolic stability and permeability . Researchers can utilize this compound to develop and explore new chemical entities for potential applications in neuroscience and other life science fields. The molecular formula is C9H7ClN2O with a molecular weight of 194.62 g/mol . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

198821-76-0

Molecular Formula

C9H7ClN2O

Molecular Weight

194.6

Purity

95

Origin of Product

United States

Preparation Methods

Van Leusen Oxazole Synthesis

The Van Leusen method is a cornerstone for constructing the oxazole ring. In this protocol, 3-chloro-4-nitrobenzaldehyde reacts with tosylmethyl isocyanide (TosMIC) under basic conditions. The reaction proceeds via a [2+3] cycloaddition mechanism, forming the oxazole nucleus at the aldehyde position.

Reaction Conditions :

  • Solvent : Anhydrous THF or DMF

  • Base : Potassium carbonate (K₂CO₃) or DBU

  • Temperature : 60–80°C for 12–24 hours

Yield : 65–78% (isolated after column chromatography).

Key Challenge : Competing side reactions may occur if the aldehyde contains electron-withdrawing groups (e.g., nitro), necessitating precise stoichiometry.

Nitro Group Reduction

The intermediate 3-chloro-4-(1,3-oxazol-5-yl)nitrobenzene undergoes reduction to yield the final aniline derivative. Two primary methods are employed:

Catalytic Hydrogenation

Conditions :

  • Catalyst : Palladium on carbon (Pd/C, 10% w/w)

  • Solvent : Ethanol or methanol

  • Pressure : H₂ gas at 1–3 atm

  • Time : 4–6 hours

Yield : 85–92%.

Chemical Reduction with Sodium Borohydride

Conditions :

  • Reductant : NaBH₄ in THF/water (1:1)

  • Acid Quench : 6 N HCl

  • Workup : Extraction with CH₂Cl₂, drying over Na₂SO₄

Yield : 70–80%.

Advantage : Avoids high-pressure equipment, suitable for small-scale synthesis.

Modern Catalytic Methods

Suzuki-Miyaura Cross-Coupling

The oxazole ring can be introduced via palladium-catalyzed coupling. A boronic ester derivative of oxazole reacts with 3-chloro-4-iodoaniline under Suzuki conditions.

Reaction Setup :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (3 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90°C, 8 hours

Yield : 60–68%.

Limitation : Requires pre-functionalized oxazole boronic acids, increasing synthetic steps.

Microwave-Assisted Synthesis

Microwave irradiation accelerates oxazole formation, reducing reaction times from hours to minutes.

Protocol :

  • Reagents : 3-Chloro-4-nitrobenzaldehyde, TosMIC, K₂CO₃

  • Conditions : 160°C, 10 minutes in sealed vessel

  • Purification : Preparative HPLC (Waters Sunfire C18 column)

Yield : 75–82%.

Purification and Characterization

Chromatographic Techniques

Preparative HPLC Conditions :

ParameterMethod AMethod B
ColumnWaters Sunfire C18 OBDYMC Triart C18
Mobile PhaseWater/MeOH gradient20 mM NH₄HCO₃/ACN gradient
Flow Rate16 mL/min16 mL/min
Purity Achieved>98%>95%

Note : Method A is preferred for high-resolution separation of polar by-products.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 5.92 (s, 2H, NH₂).

  • LC-MS : m/z 235.1 [M+H]⁺, retention time 4.2 min (Method A).

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Van Leusen + H₂85–9216–24 hHighModerate
Suzuki-Miyaura60–688 hMediumHigh
Microwave-Assisted75–820.5 hLowLow

Challenges and Optimization Strategies

By-Product Formation

  • Issue : Chloro group hydrolysis under basic conditions generates 3-hydroxy derivatives.

  • Mitigation : Use anhydrous solvents and inert atmosphere.

Solvent Selection

  • THF vs. DMF : DMF increases reaction rate but complicates purification. THF is preferred for ease of removal.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and throughput for nitro reductions.

  • Waste Management : K₂CO₃ and Pd residues require neutralization and recovery protocols.

Emerging Trends

  • Photocatalytic Methods : Visible-light-mediated oxazole synthesis under investigation for greener protocols.

  • Biocatalytic Approaches : Oxidoreductases explored for enantioselective aminations .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1,3-oxazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and aniline derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-chloro-4-(1,3-oxazol-5-yl)aniline involves its interaction with molecular targets through adsorption and chemical bonding. In corrosion inhibition, the compound forms a protective layer on the metal surface, preventing further corrosion. This involves both physical and chemical adsorption mechanisms, as confirmed by Langmuir adsorption isotherm analysis .

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
This compound C₉H₇ClN₂O 194.62 3-Cl, 4-oxazol-5-yl Pharmaceutical intermediate
4-(1,3-Oxazol-5-yl)aniline C₉H₈N₂O 160.18 4-oxazol-5-yl (no chloro) Building block for dyes
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline C₉H₈ClN₃O 215.63 2-Cl, 4-oxadiazole (methyl-substituted) Antimicrobial studies
N-[3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide C₂₀H₁₅ClF₃N₂O₃ 429.79 3-Cl, 4-trifluoroethoxy, isoxazole carboxamide GABA inhibitor (structure-activity studies)
N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide C₁₅H₁₁ClN₂O₂ 298.72 3-Cl, 4-pyridylmethoxy, cyanoacetamide Pharmaceutical intermediate (patented synthesis)

4-(1,3-Oxazol-5-yl)Aniline (CAS: 1008-95-3)

  • Structural Differences : Lacks the 3-chloro substituent, resulting in reduced electron-withdrawing effects.
  • Applications: Used in dye synthesis and as a ligand in coordination chemistry due to its unsubstituted amino group .
  • Physicochemical Properties : Lower molecular weight (160.18 g/mol) and higher solubility in polar solvents compared to the chloro-substituted analog.

2-Chloro-4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Aniline

  • Heterocycle Variation : The 1,2,4-oxadiazole ring (vs. 1,3-oxazole) offers distinct electronic properties and metabolic stability. The methyl group enhances lipophilicity.

N-[3-Chloro-4-(2,2,2-Trifluoroethoxy)Phenyl] Derivatives

  • Functional Group Impact : The trifluoroethoxy group introduces strong electron-withdrawing effects and steric bulk, altering binding affinity in GABA receptor studies .
  • Synthesis : Prepared via HBTU-mediated coupling, a method adaptable to the target compound’s functionalization .

Pyridylmethoxy and Cyanoacetamide Derivatives

  • Synthetic Routes: The patented method for N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide involves sequential substitution, reduction, and condensation reactions . This highlights industrial scalability for analogs with complex substituents.

Key Research Findings

  • Electronic Effects: The 3-chloro substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to non-chlorinated analogs like 4-(1,3-oxazol-5-yl)aniline .
  • Biological Relevance : Analogs with trifluoroethoxy or pyridylmethoxy groups show enhanced bioactivity due to improved membrane permeability and target interaction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-4-(1,3-oxazol-5-yl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, substituting a halogen (e.g., Cl) on an aniline precursor with an oxazole moiety under alkaline conditions is a common route . Cyclization of amidoximes with carboxylic acids may also form the oxazole ring . Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (room temp to 80°C), and catalysts (e.g., Pd for cross-coupling reactions ). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and NH2_2 groups (δ 5.2–5.5 ppm) .
  • IR : Stretching vibrations for C=N (1650 cm1^{-1}) and C-O (1250 cm1^{-1}) in the oxazole ring .
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 195) and fragmentation patterns validate the structure .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol-water mixtures (7:3 v/v) at 60°C yield high-purity crystals due to the compound’s moderate solubility. Slow cooling (0.5°C/min) minimizes impurities . For X-ray studies, dichloromethane/hexane gradients produce diffraction-quality crystals .

Advanced Research Questions

Q. What strategies are employed to optimize the corrosion inhibition efficiency of this compound derivatives in acidic environments?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., -CF3_3) enhance adsorption on metal surfaces via lone-pair interactions. Testing involves electrochemical impedance spectroscopy (EIS) and polarization curves in 1 M HCl. Efficiency increases with concentration (e.g., 93.5% at 0.05 mM) but decreases at elevated temperatures (ΔG°ads < −20 kJ/mol indicates physisorption) .

Q. How does this compound interact with human carbonic anhydrase II, and what computational methods validate these interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the oxazole ring and Thr199/His94 residues. MD simulations (GROMACS) assess binding stability over 100 ns. In vitro assays measure IC50_{50} values (e.g., <1 µM for related sulfonamide derivatives) .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HEK293) and incubation times.
  • Purity Verification : HPLC (>99%) and elemental analysis to exclude batch variability .
  • Solvent Controls : Compare DMSO vs. aqueous solubility effects on activity .

Q. How are temperature and solvent effects accounted for in the crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation in mixed solvents (e.g., CH2_2Cl2_2/EtOH) at 4°C promotes ordered crystal growth. ORTEP-3 visualizes thermal ellipsoids, while SHELXL refines anisotropic displacement parameters .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound-based enzyme inhibitors?

  • Methodological Answer :

  • Substituent Variation : Introduce -NO2_2, -OCH3_3, or -CF3_3 groups to modulate steric/electronic effects.
  • In Vitro Assays : Measure IC50_{50} against target enzymes (e.g., carbonic anhydrase) .
  • QSAR Modeling : Use Gaussian09 for DFT calculations (HOMO-LUMO gaps) and CoMFA for 3D-SAR .

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